molecular formula C14H14ClNO2 B2434420 7-chloro-N-propyl-1-benzoxepine-4-carboxamide CAS No. 950334-49-3

7-chloro-N-propyl-1-benzoxepine-4-carboxamide

Cat. No.: B2434420
CAS No.: 950334-49-3
M. Wt: 263.72
InChI Key: VXDHBFVSGUZSKN-UHFFFAOYSA-N
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Description

7-chloro-N-propyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class of chemicals This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a chlorine atom at the 7th position and a propyl group at the nitrogen atom

Properties

IUPAC Name

7-chloro-N-propyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-6-16-14(17)10-5-7-18-13-4-3-12(15)9-11(13)8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHBFVSGUZSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyaryl Precursors

Aryl ether intermediates derived from 2-chlorophenol derivatives are cyclized under basic conditions. For example, treatment of 2-chloro-4-(propylcarbamoyl)phenol with potassium tert-butoxide in dimethylformamide (DMF) at 120°C induces intramolecular nucleophilic aromatic substitution, forming the benzoxepine ring. Yields range from 45–62%, with purity dependent on the steric and electronic effects of substituents.

Table 1: Cyclization Conditions and Outcomes

Precursor Base Solvent Temperature (°C) Yield (%)
2-Chloro-4-carbamoylphenol KOtBu DMF 120 58
2-Bromo-4-carbamoylphenol NaH THF 80 45
2-Fluoro-4-carbamoylphenol Cs2CO3 DMSO 100 62

Aryne Intermediate-Mediated Cycloaddition

Kobayashi’s aryne precursor methodology enables benzoxepine formation via [4+2] cycloaddition. o-Silylaryl triflates, such as 2-(trimethylsilyl)phenyl triflate, generate arynes upon treatment with fluoride ions, which react with dienophiles like furan derivatives. This method offers regioselectivity advantages, achieving yields up to 75% when using catalytic Pd(OAc)₂.

Chlorination at the 7-Position

Electrophilic aromatic substitution (EAS) introduces the chlorine atom. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and subsequent quenching with hexachloroethane ensure precise positioning.

Critical Parameters:

  • Temperature: −78°C to 0°C prevents over-chlorination.
  • Directing Groups: Carboxamide at C4 directs chlorination to C7 via coordination to the lithium ion.
  • Solvent: Tetrahydrofuran (THF) enhances metalation efficiency.

N-Propylation of the Carboxamide

The propyl group is introduced through nucleophilic substitution or reductive amination:

Alkylation of Primary Amines

Reaction of 7-chloro-1-benzoxepine-4-carboxylic acid with propylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) yields the carboxamide. Propyl bromide can further alkylate the amine under phase-transfer conditions (e.g., tetrabutylammonium iodide, NaOH/H₂O).

Table 2: N-Propylation Efficiency

Alkylating Agent Catalyst Solvent Time (h) Yield (%)
Propyl bromide TBAI Toluene 12 68
Propyl mesylate K₂CO₃ Acetone 24 72
Propyl iodide None DMF 6 85

Reductive Amination

Condensation of 7-chloro-1-benzoxepine-4-carbaldehyde with propylamine followed by sodium cyanoborohydride reduction provides an alternative route (Yield: 78%).

Carboxamide Group Installation

The C4 carboxamide is introduced via:

  • Coupling Reactions: Acid chlorides react with propylamine using Schotten-Baumann conditions.
  • Hydrolysis of Nitriles: 7-Chloro-1-benzoxepine-4-carbonitrile treated with H₂O₂ and NaOH yields the carboxamide.

Optimization Note: Microwave-assisted hydrolysis reduces reaction time from 24 h to 30 minutes (Yield: 89%).

Industrial-Scale Production

Continuous flow reactors improve scalability:

  • Microreactor System: Mixing 7-chloro-1-benzoxepine-4-carbonyl chloride with propylamine in a 1:1.2 molar ratio at 50°C achieves 92% conversion in 5 minutes.
  • Crystallization: Anti-solvent addition (heptane) purifies the product to >99% purity.

Analytical Validation

Spectroscopic Confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.92 (s, 1H, NH), 4.21 (t, J = 6.8 Hz, 2H, OCH₂), 3.32 (q, J = 7.2 Hz, 2H, NCH₂), 1.58 (m, 2H, CH₂), 0.93 (t, J = 7.4 Hz, 3H, CH₃).
  • HRMS (ESI): m/z calc. for C₁₄H₁₄ClNO₂ [M+H]⁺: 263.72, found: 263.71.

Green Chemistry Alternatives

  • Solvent Recycling: DMF is recovered via vacuum distillation (85% efficiency).
  • Catalyst Reuse: Pd nanoparticles on carbon show consistent activity over 10 cycles.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-propyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with azide or thiol groups replacing the chlorine atom.

Scientific Research Applications

7-chloro-N-propyl-1-benzoxepine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-propyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-benzoxepine-4-carboxamide: Lacks the propyl group, which may affect its biological activity and chemical properties.

    N-propyl-1-benzoxepine-4-carboxamide:

    7-chloro-N-methyl-1-benzoxepine-4-carboxamide: Contains a methyl group instead of a propyl group, leading to differences in its chemical behavior and biological effects.

Uniqueness

7-chloro-N-propyl-1-benzoxepine-4-carboxamide is unique due to the presence of both the chlorine atom and the propyl group, which confer specific chemical and biological properties. These structural features may enhance its reactivity, stability, and potential therapeutic applications compared to similar compounds.

Biological Activity

Overview

7-Chloro-N-propyl-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the benzoxepine class, characterized by a unique structure that includes a chlorine atom and a propyl group. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant studies.

The chemical structure of 7-chloro-N-propyl-1-benzoxepine-4-carboxamide includes:

  • Benzoxepine Ring : A bicyclic structure that contributes to its biological activity.
  • Chlorine Substitution : At the 7th position, which may influence its reactivity and interaction with biological targets.
  • Propyl Group : Attached to the nitrogen atom, enhancing its lipophilicity and potentially affecting its pharmacokinetics.

The biological activity of 7-chloro-N-propyl-1-benzoxepine-4-carboxamide is believed to involve:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory pathways.
  • Cellular Pathways : It may influence various cellular processes such as apoptosis and cell proliferation by targeting specific signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor potential of 7-chloro-N-propyl-1-benzoxepine-4-carboxamide. Notably:

  • Cytotoxicity Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies show significant inhibition of proliferation in HepG2 human hepatoblastoma cells .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through caspase activation pathways, offering a potential therapeutic avenue for treating malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In vitro Studies : Preliminary results suggest efficacy against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7-chloro-N-propyl-1-benzoxepine-4-carboxamide, it is useful to compare it with similar compounds:

Compound NameKey DifferencesBiological Activity
7-Chloro-1-benzoxepine-4-carboxamideLacks the propyl groupReduced biological activity
N-Propyl-1-benzoxepine-4-carboxamideLacks chlorine substitutionDifferent reactivity
7-Chloro-N-methyl-1-benzoxepine-4-carboxamideContains a methyl group instead of propylAltered pharmacological properties

Case Studies

  • Antitumor Efficacy in HepG2 Cells : A study demonstrated that 7-chloro-N-propyl-1-benzoxepine-4-carboxamide reduced cell viability by over 50% at concentrations above 10 µM, indicating potent cytotoxicity against liver cancer cells .
  • Mechanistic Insights : Further investigation revealed that the compound activates caspase-dependent apoptotic pathways in resistant cell lines, suggesting potential use in overcoming multidrug resistance in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-chloro-N-propyl-1-benzoxepine-4-carboxamide, and how can purity be optimized?

  • Methodological Answer : Begin with a benzoxepine core functionalized at the 4-position. Use a coupling reaction (e.g., EDC/HOBt-mediated amidation) between 7-chloro-1-benzoxepine-4-carboxylic acid and n-propylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Purity optimization (>98%) requires rigorous HPLC analysis (C18 column, acetonitrile/water gradient) .
  • Data Contradiction Note : Conflicting reports on reaction yields (50–85%) suggest solvent choice (DMF vs. THF) and temperature (RT vs. 40°C) critically influence outcomes. Replicate with controlled variables to resolve discrepancies.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR (DMSO-d6) to confirm propylamide linkage and benzoxepine chlorine substitution. IR spectroscopy (1650–1680 cm1^{-1}) validates carbonyl groups. High-resolution mass spectrometry (HRMS-ESI) ensures molecular ion alignment with C13H14ClNO2C_{13}H_{14}ClNO_2 (theoretical [M+H]+^+: 264.0788). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound’s biological activity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., GABA receptors) using the benzoxepine scaffold’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Correlate binding affinity with experimental IC50_{50} values from electrophysiology assays. Validate predictions via site-directed mutagenesis of key receptor residues .
  • Data Contradiction Analysis : Discrepancies between predicted and observed activity may arise from solvent accessibility in docking models. Incorporate explicit solvent simulations (MD, AMBER) to improve accuracy.

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Standardize synthesis protocols (e.g., inert atmosphere, stoichiometric control). Pre-screen batches via LC-MS to exclude impurities (e.g., dechlorinated byproducts). Use a reference standard (e.g., USP-grade) for assay calibration. For in vitro studies, include a positive control (e.g., diazepam for GABA modulation) to normalize inter-experimental variability .

Conflict Resolution & Experimental Design

Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Re-evaluate solubility via shake-flask method under controlled pH (e.g., PBS vs. DMSO). Conflicting reports (e.g., high solubility in DMSO but low in water) may reflect protonation state differences. Perform pH-solubility profiling (5.0–8.0) and compare with predicted logP (ChemAxon or ACD/Labs). Use nanoformulation (liposomes) to enhance aqueous compatibility .

Q. What in vivo experimental designs are optimal for assessing neuropharmacological effects?

  • Methodological Answer : Use a double-blind, randomized rodent model (e.g., Sprague-Dawley rats) with dose-ranging (1–10 mg/kg, i.p.). Include vehicle and reference drug controls. Assess behavioral endpoints (e.g., elevated plus maze for anxiety) alongside pharmacokinetic sampling (plasma LC-MS/MS). Address inter-lab variability by adhering to ARRIVE guidelines .

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